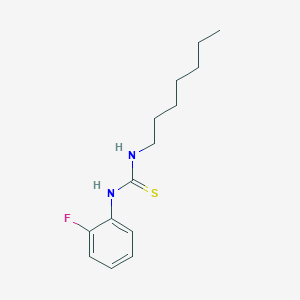
1,5-Dihydropyrazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydropyrazol-4-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dihydropyrazol-4-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the use of phenylhydrazine or hydrazine monohydrate, acetoacetic ester, malononitrile, and aldehydes under thermal and solvent-less conditions with maltobiose as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems. Techniques such as ultrasound and microwave-assisted reactions are also utilized to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydropyrazol-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazoles.
Reduction: Reduction reactions can convert it into pyrazolines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for cyclocondensation, and various acids or bases as catalysts . The conditions for these reactions are typically mild, often requiring only moderate heating or the use of microwave irradiation .
Major Products Formed
The major products formed from these reactions include pyrazoles, pyrazolines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,5-Dihydropyrazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Dihydropyrazol-4-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity . The specific pathways involved depend on the particular application and the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,5-Dihydropyrazol-4-one include other pyrazole derivatives such as pyrazolines and pyrazolidines. These compounds share a similar core structure but differ in their degree of saturation and the presence of additional functional groups .
Uniqueness
This compound is unique due to its specific chemical properties and the ease with which it can be synthesized and modified. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
27662-65-3 |
|---|---|
Molekularformel |
C3H4N2O |
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
1,5-dihydropyrazol-4-one |
InChI |
InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1,5H,2H2 |
InChI-Schlüssel |
SEMXWBFSIDIGPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)

![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148199.png)
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)


![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
